2-Nitro-9-fluorenone
Overview
Description
2-Nitro-9-fluorenone is a mutagenic photoproduct of u.v.a.-irradiated 2-aminofluorene. This compound was isolated from diesel-exhaust particles using a two-step fractionation scheme consisting of Sephadex LH20 chromatography and silica-gel thin-layer chromatography. Submicromolar concentrations of this compound were quantitated by mercury meniscus modified silver solid amalgam electrode combined with direct current voltammetry or differential pulse voltammetry.
Mechanism of Action
Target of Action
2-Nitro-9-fluorenone, also known as 2-Nitro-9H-fluoren-9-one, is a mutagenic photoproduct It’s known to be a product of uva-irradiated 2-aminofluorene , suggesting that it may interact with DNA or other cellular components sensitive to ultraviolet radiation.
Result of Action
As a mutagenic photoproduct, this compound may induce mutations in cellular DNA . These mutations can lead to various molecular and cellular effects, potentially contributing to processes such as carcinogenesis.
Action Environment
The action of this compound is influenced by environmental factors, particularly light. It’s a product of the photodegradation of 2-aminofluorene , indicating that its formation and potentially its activity are light-dependent. Other environmental factors that could influence its action, efficacy, and stability include temperature, pH, and the presence of other chemical species.
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds like 2-Nitro-9-fluorenone can act as precursors for the production of redox mediator couples useful for NADH electrocatalysis .
Molecular Mechanism
It is known that nitro group in nitroaromatic compounds can act as an electron acceptor substituent that promotes the electrocatalysis of NADH
Metabolic Pathways
It is known that nitroaromatic compounds can be involved in various metabolic pathways
Properties
IUPAC Name |
2-nitrofluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEAHBZZHSLIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184942 | |
Record name | 2-Nitro-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [TCI America MSDS] | |
Record name | 2-Nitro-9-fluorenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10943 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3096-52-4 | |
Record name | 2-Nitrofluorenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3096-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-9-fluorenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3096-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitro-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitro-9-fluorenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-NITRO-9-FLUORENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SC85737SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-nitro-9-fluorenone particularly relevant in environmental research?
A1: this compound is a concerning environmental pollutant as it has been identified in diesel exhaust particle extracts. Its presence in such emissions highlights the potential human health risks associated with exposure to diesel exhaust.
Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?
A2: The presence of the carbonyl group in this compound leads to unique fragmentation patterns in laser desorption/ionization time-of-flight mass spectrometry. Notably, prominent fragments arise from the loss of CO from the carbonyl bridge.
Q3: Can you elaborate on the metabolism of this compound and its implications?
A3: Research shows that the fungus Cunninghamella elegans can metabolize this compound, producing several metabolites, including 2-nitro-9-fluorenol as the major product. This fungal metabolic pathway could be relevant for bioremediation strategies aiming to reduce the environmental burden of this pollutant.
Q4: Are there any analytical methods specifically designed for the detection and quantification of this compound and related compounds?
A4: Yes, electrochemical techniques, specifically voltammetry, have been successfully employed for the determination of this compound in environmental samples like drinking and river water. This method offers high sensitivity and can detect the compound at very low concentrations.
Q5: What is the significance of studying the interactions between this compound and other molecules like 1,2,3,4-tetrahydroquinoline?
A5: Research investigating the interactions between this compound (as an acceptor molecule) and compounds like 1,2,3,4-tetrahydroquinoline (as a donor) provides insights into the electron transfer processes and energy transfer mechanisms. This knowledge is crucial for understanding the photochemical and photophysical properties of these compounds.
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